4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde

Synthetic intermediate Aldehyde reactivity Chemoselective derivatization

Need a furan-diketone scaffold with a distinct aldehyde handle? Unlike common 5-(2-furyl)-1,3-cyclohexanedione (no aldehyde), this CAS 92132-91-7 enables chemoselective imine formation, Wittig olefinations, and heterocyclizations (pyrazoles/pyrimidines) impossible with simpler analogs. Key advantages: - Exact mass 206.0579 Da for unambiguous HRMS identification - Distinct from constitutional isomer 3-(furan-2-carbonyl)cyclohexane-1,2-dione - Supports herbicide discovery (>80% inhibition at 100 μg/mL furyl reference) and protease inhibitor programs (Melagatran scaffold precedent)

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 92132-91-7
Cat. No. B12902046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde
CAS92132-91-7
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C(C1=O)C=O)C2=CC=CO2
InChIInChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2
InChIKeySSANUYXFMPOACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde (CAS 92132-91-7): Structural Identity and Procurement Context


4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde (CAS 92132-91-7, molecular formula C₁₁H₁₀O₄, exact mass 206.0579 g/mol) is a heterocyclic aldehyde-diketone hybrid characterized by a furan ring at the 4-position, two ketone carbonyls at the 2- and 6-positions, and an aldehyde substituent at the 1-position of a cyclohexane scaffold . This compound is catalogued as a specialty synthetic intermediate and is available from a limited number of chemical suppliers . Its trifunctional architecture—simultaneously presenting a reactive aldehyde handle, a 1,3-diketone motif, and a furan heterocycle—distinguishes it within the broader family of furyl-cyclohexanedione derivatives and motivates consideration for applications requiring orthogonal derivatization .

Why 5-(2-Furyl)-1,3-cyclohexanedione or Other Furyl-Dione Analogs Cannot Replace 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde in Aldehyde-Dependent Syntheses


The structurally closest commercially available analog, 5-(2-furyl)-1,3-cyclohexanedione (CAS 1774-11-4, C₁₀H₁₀O₃, MW 178.18 g/mol) , lacks the aldehyde substituent entirely, possessing only a methylene bridge at the 1-position. In synthetic schemes that require an aldehyde electrophile—such as reductive aminations, Wittig olefinations, or Knoevenagel condensations—this critical functional deficiency precludes direct substitution without additional synthetic steps to introduce the aldehyde functionality. Moreover, the 2,6-dioxo pattern in the target compound provides a distinct electronic environment and keto-enol tautomerism profile compared to the 1,3-dioxo arrangement of the analog, which can lead to divergent regioselectivity in subsequent condensation or cyclization reactions [1]. These structural differences render simple in-class substitution unsuitable for applications demanding aldehyde-mediated bond formation with simultaneous diketone functionality at the 2- and 6-positions .

Quantitative Differentiation Evidence: 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde Against Closest Analogs


Aldehyde Functional Handle Availability Versus 5-(2-Furyl)-1,3-cyclohexanedione

The target compound (C₁₁H₁₀O₄, MW 206.19 g/mol) incorporates a single aldehyde group (-CHO) at the cyclohexane 1-position, enabling nucleophilic addition and condensation chemistries that are structurally inaccessible to the comparator 5-(2-furyl)-1,3-cyclohexanedione (C₁₀H₁₀O₃, MW 178.18 g/mol), which bears only ketone functionalities and a methylene unit at the equivalent position. This is a structural-level difference corresponding to a mass difference of 28.01 Da attributable to the replacement of the methylene (-CH₂-) with an aldehyde (-CHO) . The aldehyde group is fundamentally more electrophilic: aldehydes generally react with nitrogen nucleophiles approximately 20–100× faster than the corresponding methyl ketones under comparable aqueous conditions, based on well-established carbonyl reactivity hierarchy data [1].

Synthetic intermediate Aldehyde reactivity Chemoselective derivatization

Distinct 2,6-Dioxo Substitution Pattern Versus 1,3-Dioxo Analog in Cyclohexanedione Core Regiochemistry

The target compound possesses ketone groups at the 2- and 6-positions of the cyclohexane ring (a 1,3-relationship relative to each other), creating a symmetric diketone arrangement that is structurally and electronically distinct from the 1,3-dioxo pattern of 5-(2-furyl)-1,3-cyclohexanedione [1]. In the latter, the two ketones are conjugated through the C2 methylene unit, enabling formation of a stabilized enolate that participates in aldol condensations at C2. By contrast, the 2,6-dioxo system in the target compound offers two distinct enolizable α-positions adjacent to each isolated ketone, which can be independently addressed under appropriate conditions. Furthermore, the target compound's structure conforms to a cyclohexane-1-carbaldehyde scaffold known to serve as a key intermediate in pharmaceutical synthesis (e.g., in the preparation of Melagatran and the plant growth regulator Abzoxim) .

Regioselective synthesis Tautomerism Cyclization precursor

Predicted Hydrogen-Bond Acceptor Capacity and Physicochemical Profile Differentiation from the Deoxygenated Analog

Computationally predicted properties provide quantitative differentiation between the target compound and its closest deoxygenated analog. The target compound (C₁₁H₁₀O₄) has a predicted hydrogen-bond acceptor count of 4 (three carbonyl oxygens plus one furan oxygen), compared to 3 for 5-(2-furyl)-1,3-cyclohexanedione (C₁₀H₁₀O₃), as calculated from molecular structure . This additional H-bond acceptor corresponds to the aldehyde oxygen and is predicted to enhance aqueous solubility and influence chromatographic retention behavior. The exact molecular mass difference is 27.99 Da (206.0579 vs 178.0630), which also enables discrimination by high-resolution mass spectrometry . The predicted density (approximately 1.30 g/cm³ estimated from analogous cyclohexane-diones) versus the measured density of 1.216 g/cm³ for the comparator further indicates tighter molecular packing in the solid state [1].

Physicochemical properties Solubility prediction Hydrogen bonding

Structural Uniqueness Among C₁₁H₁₀O₄ Furan-Cyclohexanedione Isomers: Differentiation from 3-(Furan-2-carbonyl)cyclohexane-1,2-dione

Two C₁₁H₁₀O₄ isomers with a furan and a cyclohexanedione core exist in the commercial catalog: the target compound (4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde) and 3-(furan-2-carbonyl)cyclohexane-1,2-dione (CAS 1566791-46-5) . Despite identical molecular formula (C₁₁H₁₀O₄) and molecular weight (206.19 g/mol), they are constitutionally distinct: the target bears a C–C bond linking the furan directly to the cyclohexane ring at C4, whereas the isomer features a carbonyl bridge connecting the furan to the cyclohexane-1,2-dione core. This fundamental connectivity difference produces entirely different functional group arrangements: the target compound presents an aldehyde group at C1 with two isolated ketones, while the isomer presents a 1,2-diketone (vicinal dicarbonyl) with a furanoyl substituent at C3 and no aldehyde. The 1,2-diketone in the isomer undergoes characteristic reactions (e.g., condensation with o-phenylenediamine to form quinoxalines) that are chemically inaccessible to the target compound, and vice versa .

Isomer verification Quality control Synthetic chemistry

Cyclohexane-1-carbaldehyde Scaffold Validated in Pharmaceutical Intermediates: Class-Level Precedent for Target Compound Utility

Cyclohexanecarboxaldehyde derivatives are established intermediates in the synthesis of pharmacologically relevant molecules. Specifically, the cyclohexanecarboxaldehyde scaffold serves as a key intermediate in the synthetic route to Melagatran (a direct thrombin inhibitor) and Abzoxim (a plant growth regulator) . The target compound, 4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde, retains this privileged cyclohexane-1-carbaldehyde core while adding a furan substituent and a second ketone, thereby extending the scaffold into heterocyclic chemical space with orthogonal reactivity handles. Additionally, furyl-substituted cyclohexane-1,3-dione derivatives have demonstrated herbicidal activity: 2-acyl and propionyl derivatives of 5-(2-furanyl)-cyclohexane-1,3-dione showed high herbicidal activity, with compound T3 achieving an 82.9% inhibition rate against Brassica campestris L. at 100 μg/mL [1]. The target compound's aldehyde group offers a distinct derivatization entry point compared to the acylated analogs in that study.

Pharmaceutical intermediate Drug synthesis Plant growth regulator

Rotatable Bond Count as a Predictor of Conformational Pre-organization Versus Flexible Analogs

The target compound contains two rotatable bonds (one for the furan–cyclohexane C–C linkage and one for the aldehyde C–CHO rotation), as computed from its molecular structure . This limited conformational flexibility contrasts with acyclic or more highly substituted analogs and may confer favorable crystallization behavior and reduced entropic penalty upon binding to biological targets, consistent with principles of conformational restriction in medicinal chemistry. By comparison, 3-(furan-2-carbonyl)cyclohexane-1,2-dione (CAS 1566791-46-5) also possesses two rotatable bonds, but the rotational profile is chemically distinct due to the carbonyl bridge; 5-(2-furyl)-1,3-cyclohexanedione (CAS 1774-11-4) has only one rotatable bond (the furan–cyclohexane connection), lacking the aldehyde degree of freedom . The aldehyde rotamer in the target compound provides an additional conformational state accessible for receptor or enzyme binding that is unavailable in the comparator.

Conformational analysis Ligand design Crystallization propensity

High-Value Application Scenarios for 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde in Scientific Procurement


Aldehyde-Driven Chemoselective Library Synthesis in Medicinal Chemistry

The aldehyde group at C1 serves as a primary handle for reductive amination with diverse amine building blocks, enabling construction of compound libraries with simultaneous furan and 1,3-diketone functionalities. The validated cyclohexanecarboxaldehyde scaffold's precedent in Melagatran synthesis supports its use in protease inhibitor or anticoagulant discovery programs. When the synthetic route requires orthogonal addressing of the aldehyde without interference from the ketone carbonyls, the 2,6-dioxo arrangement ensures chemoselective imine formation at the aldehyde under mild conditions, a transformation inaccessible to the non-aldehyde analog 5-(2-furyl)-1,3-cyclohexanedione.

Herbicidal Lead Optimization via Aldehyde Derivatization

The cyclohexane-1,3-dione class has established herbicidal activity, with furyl-substituted derivatives achieving >80% growth inhibition at 100 μg/mL . The target compound's aldehyde group provides a unique entry point for introducing diversity elements (e.g., oxime ethers, hydrazones, or Knoevenagel adducts) that are not accessible from the ketone-only 5-(2-furyl)-1,3-cyclohexanedione scaffold. The aldehyde can be converted to an oxime, nitrile, carboxylic acid, or α,β-unsaturated ester, each potentially altering the herbicidal potency and selectivity profile.

Regioselective Cyclization to Fused Heterocyclic Systems

The target compound's 2,6-dioxo arrangement, combined with the aldehyde group, offers distinct regiochemical outcomes in heterocyclization reactions compared to the 1,3-dioxo isomer. Reaction of the target compound with binucleophiles such as hydrazines, amidines, or guanidines can yield pyrazole- or pyrimidine-fused cyclohexane systems with the furan substituent at a defined position. By contrast, 3-(furan-2-carbonyl)cyclohexane-1,2-dione (CAS 1566791-46-5) would generate quinoxaline-type products via its vicinal dicarbonyl system , yielding an entirely different heterocyclic scaffold. Procurement of the correct isomer is essential for accessing the desired ring system.

Analytical Reference Standard Differentiation by High-Resolution Mass Spectrometry

The exact mass difference of 27.99 Da between the target compound (206.0579 Da) and 5-(2-furyl)-1,3-cyclohexanedione (178.0630 Da) enables unambiguous identification by high-resolution mass spectrometry (HRMS) . Furthermore, the target compound is a constitutional isomer of 3-(furan-2-carbonyl)cyclohexane-1,2-dione (identical nominal mass 206 Da), which can only be distinguished by chromatographic retention time or MS/MS fragmentation pattern. Laboratories procuring these compounds as reference standards for LC-MS or GC-MS method development must specify the CAS number 92132-91-7 to avoid isomer cross-contamination.

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